

Spectroscopic data for 1,6-Dibromohexane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,6-Dibromohexane

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Spectroscopic Data for 1,6-Dibromohexane: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for **1,6-dibromohexane**, presented for researchers, scientists, and professionals in drug development. The information is organized into clear data tables, detailed experimental protocols, and a visual workflow to facilitate understanding and application in a laboratory setting.

Overview of 1,6-Dibromohexane

Chemical Structure:

Molecular Formula: $C_6H_{12}Br_2$

Molecular Weight: 243.97 g/mol

Appearance: Colorless to pale yellow liquid.

CAS Number: 629-03-8

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,6-dibromohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1,6-Dibromohexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.41	Triplet	4H	Br-CH ₂ -(CH ₂) ₄ -CH ₂ -Br
1.88	Quintet	4H	Br-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₂ -CH ₂ -Br
1.48	Quintet	4H	Br-(CH ₂) ₂ -CH ₂ -CH ₂ -(CH ₂) ₂ -Br

Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm).

Table 2: ^{13}C NMR Spectroscopic Data for **1,6-Dibromohexane**

Chemical Shift (δ) ppm	Assignment
33.8	CH ₂ -Br
32.7	CH ₂ -CH ₂ -Br
28.0	-(CH ₂) ₂ -CH ₂ -(CH ₂) ₂ -

Solvent: CDCl₃. Broadband proton decoupled.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1,6-Dibromohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940 - 2860	Strong	C-H (alkane) stretching
1465 - 1450	Medium	C-H bending (scissoring)
1255	Medium	CH ₂ wagging
645	Strong	C-Br stretching

Sample preparation: Liquid film.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **1,6-Dibromohexane** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
163/165	High	[Br(CH ₂) ₆] ⁺
135/137	Medium	[Br(CH ₂) ₄] ⁺
83	High	[C ₆ H ₁₁] ⁺
55	Base Peak	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M+2 peaks for bromine-containing fragments.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A solution of **1,6-dibromohexane** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[3]

^1H NMR Acquisition Parameters:

- Spectrometer: 400 MHz
- Pulse Program: zg30
- Acquisition Time (AQ): ~3.0 s[4]
- Relaxation Delay (D1): 2.0 s
- Number of Scans (NS): 8-16
- Spectral Width: 0-10 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Spectrometer: 100 MHz
- Pulse Program: zgpg30 (power-gated decoupling)
- Acquisition Time (AQ): ~1.0 s[5]
- Relaxation Delay (D1): 2.0 s[5]
- Number of Scans (NS): 128 or more, depending on concentration[5]
- Spectral Width: 0-200 ppm
- Decoupling: Broadband proton decoupling during acquisition

Infrared (IR) Spectroscopy

Sample Preparation:

As **1,6-dibromohexane** is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[6] Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.^[6]

FTIR Acquisition Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmittance or Absorbance
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) is recorded prior to the sample scan.

Mass Spectrometry

Instrumentation and Method:

The mass spectrum is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

A dilute solution of **1,6-dibromohexane** is prepared in a volatile organic solvent such as dichloromethane or hexane.

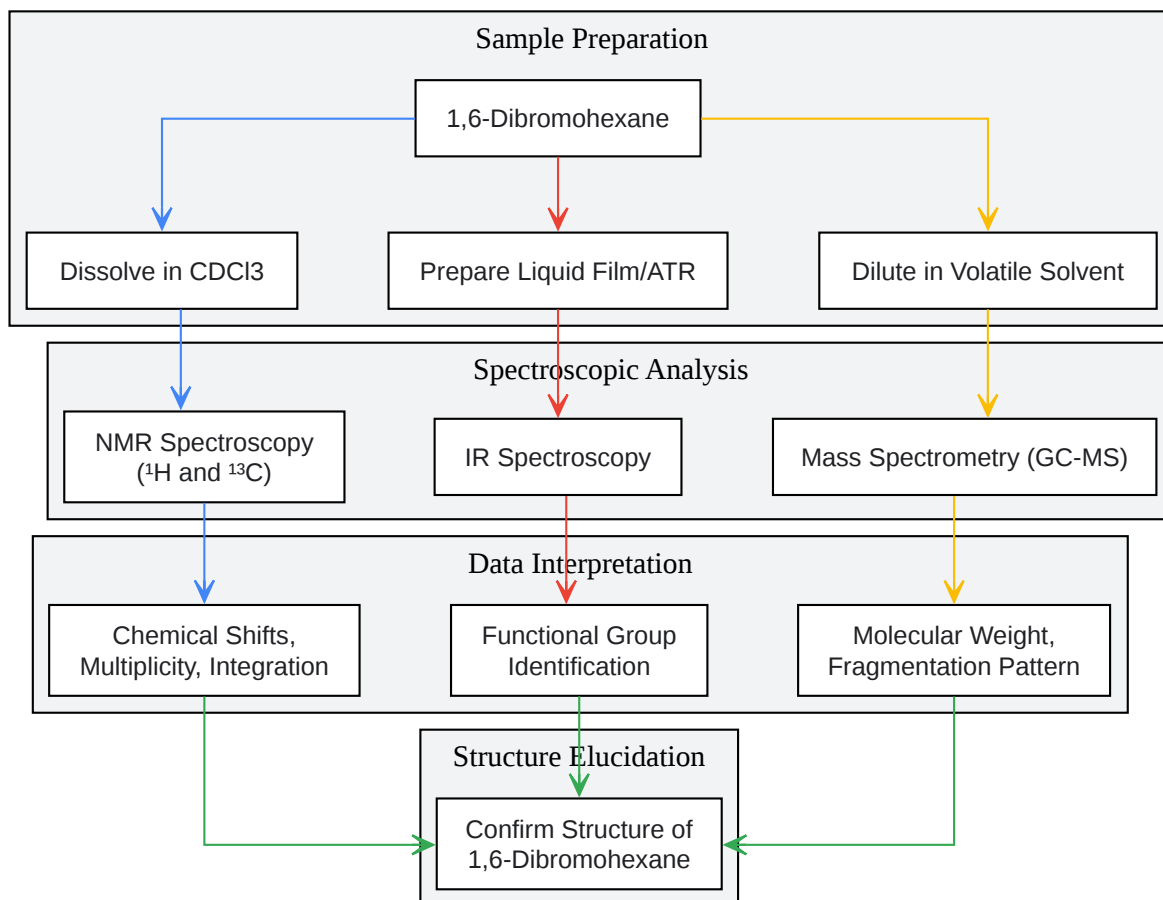
GC-MS Parameters:

- Injection Volume: 1 μL
- Injector Temperature: 250 $^{\circ}\text{C}$

- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent)
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 35-300
- Transfer Line Temperature: 280 °C

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,6-dibromohexane**.



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A logical workflow for the spectroscopic analysis of **1,6-dibromohexane**.

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